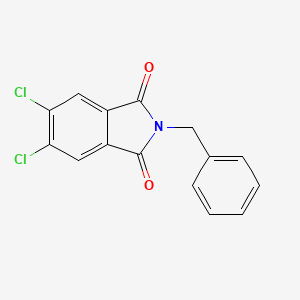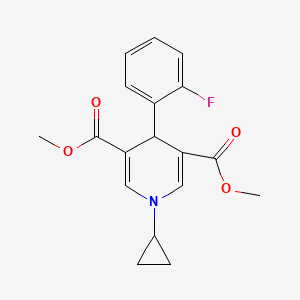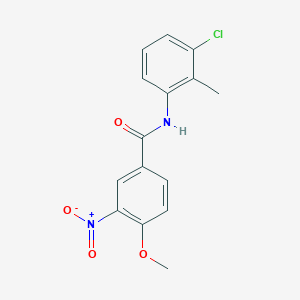
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly referred to as DCPA. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in cells. In cancer cells, DCPA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the growth and spread of cancer cells. In plants, DCPA has been shown to inhibit the activity of specific enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
DCPA has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell migration and invasion. In plants, DCPA has been shown to inhibit photosynthesis and respiration, leading to reduced growth and development. In animals, DCPA has been shown to have low toxicity, but further studies are needed to fully understand its effects on human health.
实验室实验的优点和局限性
One advantage of DCPA is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also has a range of potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is its potential toxicity, which requires careful handling and disposal in lab experiments.
未来方向
There are many potential future directions for research on DCPA. In medicine, further studies are needed to fully understand its anticancer properties and its potential use as a treatment for neurodegenerative diseases. In agriculture, further studies are needed to optimize its use as a herbicide and plant growth regulator. In environmental science, further studies are needed to fully understand its potential use as a soil fumigant and water treatment agent. Overall, DCPA has the potential to be a valuable tool in various fields of scientific research.
合成方法
DCPA can be synthesized using a simple and efficient method. One of the most common methods is the Knoevenagel condensation reaction between 2,3-dichlorobenzaldehyde and 4-isopropylcinnamic acid in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to obtain DCPA.
科学研究应用
DCPA has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, DCPA has been used as a herbicide to control weeds in crops such as corn, soybeans, and cotton. It has also been studied for its potential use as a plant growth regulator and as a tool for improving crop yields.
In environmental science, DCPA has been studied for its potential use as a soil fumigant to control pests and pathogens in agricultural soils. It has also been studied for its potential use as a water treatment agent to remove pollutants from contaminated water.
属性
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-9-6-13(7-10-14)8-11-17(22)21-16-5-3-4-15(19)18(16)20/h3-12H,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPDYCMNJNAGQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)

![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)



![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
